1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE
Description
1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE is a synthetic organic compound known for its unique structural properties. It features a piperazine ring substituted with a sulfonyl group and a dimethylphenyl group, making it a versatile molecule in various chemical reactions and applications.
Properties
IUPAC Name |
1-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)16(19)17-7-9-18(10-8-17)22(20,21)15-11-13(3)5-6-14(15)4/h5-6,11-12H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPSGKYKTDZRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Sulfonylation: The piperazine ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction using dimethylbenzene and a suitable catalyst like aluminum chloride.
Final Coupling: The final step involves coupling the sulfonylated piperazine with 2-methyl-1-propanone under acidic or basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can cleave the sulfonyl group, yielding the corresponding piperazine derivative and sulfonic acid.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Hydrolysis: Aqueous acid or base at elevated temperatures.
Scientific Research Applications
1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a pharmacological agent due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the piperazine ring can interact with various receptors, modulating their function and leading to biological effects.
Comparison with Similar Compounds
Similar compounds to 1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE include:
1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-BUTANONE: Differing by an additional carbon in the alkyl chain, affecting its reactivity and biological activity.
1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-ETHANONE: With a shorter alkyl chain, this compound may exhibit different pharmacokinetic properties.
1-{4-[(2,5-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PENTANONE: Featuring a longer alkyl chain, potentially altering its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural arrangement, which provides a balance of hydrophobic and hydrophilic properties, making it versatile in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
